N-Fmoc-5-bromo-2-chloro-L-phenylalanine
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Overview
Description
N-Fmoc-5-bromo-2-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the phenyl ring. It is commonly used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Fmoc Protection: : The synthesis begins with the protection of the amino group of L-phenylalanine using the Fmoc group. This is typically achieved by reacting L-phenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dioxane or acetone.
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Halogenation: : The next step involves the introduction of bromine and chlorine atoms onto the phenyl ring. This can be done through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS) under similar conditions.
Industrial Production Methods
Industrial production of N-Fmoc-5-bromo-2-chloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : N-Fmoc-5-bromo-2-chloro-L-phenylalanine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
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Deprotection Reactions: : The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Deprotection: Piperidine in DMF.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Deprotected Amino Acid: Removal of the Fmoc group yields 5-bromo-2-chloro-L-phenylalanine.
Scientific Research Applications
Chemistry
N-Fmoc-5-bromo-2-chloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting group for the amino function, allowing for sequential addition of amino acids to form peptides.
Biology
In biological research, this compound is used to study protein structure and function. The halogenated phenylalanine derivative can be incorporated into peptides and proteins to investigate the effects of halogenation on protein folding, stability, and interactions.
Medicine
In medicinal chemistry, this compound is used to design and synthesize peptide-based drugs. The presence of halogens can enhance the pharmacokinetic properties of peptides, such as increased metabolic stability and membrane permeability.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and peptidomimetics. It is also employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Fmoc-5-bromo-2-chloro-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The bromine and chlorine atoms can participate in various chemical reactions, influencing the reactivity and properties of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-5-bromo-L-phenylalanine: Similar structure but lacks the chlorine atom.
N-Fmoc-2-chloro-L-phenylalanine: Similar structure but lacks the bromine atom.
N-Fmoc-3-iodo-L-phenylalanine: Contains an iodine atom instead of bromine and chlorine.
Uniqueness
N-Fmoc-5-bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can significantly alter the electronic properties and reactivity of the compound, making it a valuable tool in peptide synthesis and medicinal chemistry.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties to advance scientific knowledge and develop new therapeutic agents.
Properties
IUPAC Name |
(2S)-3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSAOKGJDDKRX-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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